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Compound of Interest

Compound Name: C33H36N2O7S

Cat. No.: B15174095 Get Quote

A Representative Fluorescent Probe for C33H36N2O7S

Initial searches for a fluorescent probe with the exact chemical formula C33H36N2O7S did not

yield a known compound used for fluorescent imaging. Therefore, this document provides

detailed application notes and protocols for a well-characterized and widely used fluorescent

probe, Fluo-4, as a representative example of a complex fluorescent imaging agent. Fluo-4 is a

calcium indicator that allows for the quantification of intracellular calcium concentrations.[1][2]

Introduction to Fluo-4 AM
Fluo-4 is a high-affinity, visible light-excitable fluorescent dye used to measure intracellular

calcium (Ca²⁺) concentrations.[1][2] It is an analog of Fluo-3, with fluorine substituents

replacing the chlorines, which results in a higher fluorescence signal upon excitation at 488 nm.

[3] Fluo-4 is available as a cell-permeant acetoxymethyl (AM) ester, Fluo-4 AM. Once inside the

cell, non-specific esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-4

molecule in the cytoplasm.[4] Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4

increases by over 100-fold, making it an ideal probe for monitoring intracellular calcium

dynamics in various biological processes, including G-protein coupled receptor (GPCR)

signaling, ion channel activity, and cellular apoptosis.[5]

Key Features:

High Sensitivity: Detects Ca²⁺ concentrations in the nanomolar to low micromolar range.[1]
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Bright Fluorescence: Exhibits a significant increase in fluorescence upon Ca²⁺ binding,

providing a high signal-to-noise ratio.[6]

Visible Light Excitation: Compatible with standard 488 nm argon-ion laser lines used in

confocal microscopy and flow cytometry.[2]

Versatility: Suitable for a wide range of applications, including fluorescence microscopy, flow

cytometry, and high-throughput screening.[1]

Quantitative Data
The following table summarizes the key quantitative properties of Fluo-4.

Property Value Reference

Molecular Formula
C36H30F2N2O13 (Fluo-4, free

acid)
[2]

Excitation Maximum (Ex) ~494 nm [4]

Emission Maximum (Em) ~506 nm [4]

Molar Extinction Coefficient (ε) 82,000 cm⁻¹M⁻¹ [7]

Fluorescence Quantum Yield

(Φ)
0.16 [5]

Dissociation Constant (Kd) for

Ca²⁺
~335-345 nM [1][4]

Fluorescence Increase upon

Ca²⁺ Binding
>100-fold [3][5]

Experimental Protocols
Preparation of Fluo-4 AM Stock Solution

Bring the vial of Fluo-4 AM and anhydrous dimethyl sulfoxide (DMSO) to room temperature.

Add the appropriate volume of DMSO to the vial to create a 1-5 mM stock solution. For

example, add 9 µL of DMSO to 50 µg of Fluo-4 AM to make a 5 mM stock solution.[4]
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Vortex the solution thoroughly until the Fluo-4 AM is completely dissolved.

Store the stock solution at -20°C, protected from light and moisture. It is recommended to

prepare fresh solutions for each experiment, as the AM ester is susceptible to hydrolysis.[4]

Cell Loading with Fluo-4 AM for Fluorescence
Microscopy
This protocol is a general guideline for loading adherent cells in a 35-mm dish. Optimization of

dye concentration, loading time, and temperature may be required for different cell types.

Materials:

Adherent cells cultured in a 35-mm imaging dish

Fluo-4 AM stock solution (1-5 mM in DMSO)

Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS)

Optional: Pluronic® F-127 (0.02% final concentration) to aid in dye solubilization

Optional: Probenecid to prevent dye extrusion by organic anion transporters[8]

Procedure:

Prepare Loading Solution: Dilute the Fluo-4 AM stock solution in physiological buffer to a

final working concentration of 1-5 µM. If using, add Pluronic® F-127 and probenecid to the

loading solution.

Cell Washing: Remove the culture medium from the cells and wash once with the

physiological buffer.[8]

Dye Loading: Add the Fluo-4 AM loading solution to the cells and incubate for 15-60 minutes

at 37°C or room temperature. The optimal loading time and temperature should be

determined empirically for each cell type. Loading at room temperature may reduce dye

compartmentalization.[4]
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Wash: Remove the loading solution and wash the cells twice with fresh physiological buffer

to remove any extracellular dye.[8]

De-esterification: Incubate the cells in physiological buffer for an additional 30 minutes at

37°C to allow for the complete de-esterification of the Fluo-4 AM by intracellular esterases.[4]

Imaging: The cells are now ready for imaging. Acquire fluorescence images using a

microscope equipped with appropriate filters for FITC/GFP (Excitation: ~490 nm, Emission:

~525 nm).

Calcium Flux Assay using a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening of GPCR agonists or antagonists.

Materials:

Cells seeded in a 96-well or 384-well black, clear-bottom plate

Fluo-4 AM dye-loading solution

Assay buffer (e.g., HHBS)

Compound plate containing agonists or antagonists

Procedure:

Cell Plating: Seed cells in the microplate at a density that will result in a near-confluent

monolayer on the day of the assay.

Dye Loading: Add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM dye-loading

solution to each well.

Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room

temperature.

Compound Addition and Measurement: Place the cell plate in a fluorescence microplate

reader. Set the excitation and emission wavelengths to ~490 nm and ~525 nm, respectively.

Establish a baseline fluorescence reading before adding the compounds. Add the test
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compounds from the compound plate and immediately begin monitoring the fluorescence

intensity over time to measure the calcium flux.

Signaling Pathway and Experimental Workflow
Diagrams
Gq-Coupled GPCR Signaling Pathway Leading to
Intracellular Calcium Release
The following diagram illustrates the signaling cascade initiated by the activation of a Gq-

protein coupled receptor, a common pathway studied using Fluo-4 AM.[9]
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Caption: Gq-Coupled GPCR Signaling Pathway.

Experimental Workflow for Intracellular Calcium Imaging
The following diagram outlines the key steps in a typical intracellular calcium imaging

experiment using Fluo-4 AM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7375278/
https://www.benchchem.com/product/b15174095?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Seeding
(e.g., 96-well plate)

2. Prepare Fluo-4 AM
Loading Solution (1-5 µM)

3. Cell Loading
(15-60 min at 37°C or RT)

4. Wash Cells
(Remove extracellular dye)

5. De-esterification
(30 min at 37°C)

6. Image Acquisition
(Fluorescence Microscope or Plate Reader)

7. Data Analysis
(Quantify fluorescence changes)

Click to download full resolution via product page

Caption: Workflow for Calcium Imaging.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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